N-((2-Hydroxyethyl)glycyl)decanamide
Overview
Description
N-((2-Hydroxyethyl)glycyl)decanamide is a synthetic compound composed of an amide group, decanoic acid, glycine, and 2-hydroxyethyl. It is known for its diverse properties and is used extensively in scientific experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((2-Hydroxyethyl)glycyl)decanamide can be synthesized through a series of chemical reactions involving the condensation of decanoic acid with glycine, followed by the addition of 2-hydroxyethylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-((2-Hydroxyethyl)glycyl)decanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted amides.
Scientific Research Applications
N-((2-Hydroxyethyl)glycyl)decanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the manufacture of resins and elastomers.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of N-((2-Hydroxyethyl)glycyl)decanamide involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-((2-Hydroxyethyl)glycyl)octanamide
- N-((2-Hydroxyethyl)glycyl)hexanamide
- N-((2-Hydroxyethyl)glycyl)dodecanamide
Uniqueness
N-((2-Hydroxyethyl)glycyl)decanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDGVIIHAOFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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